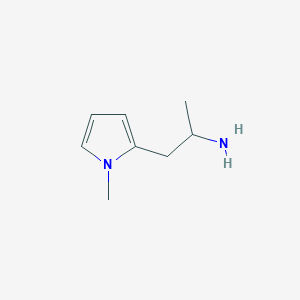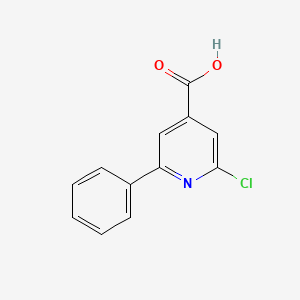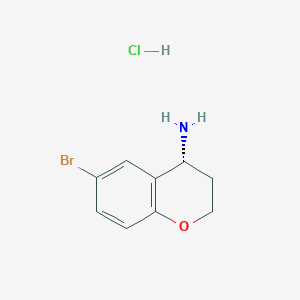
Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate” is not explicitly provided in the sources I have access to .Chemical Reactions Analysis
Information on the chemical reactions involving “this compound” is not available in the sources I have access to .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly stated in the sources I have access to .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Chemical Synthesis and Derivatives Formation : The chemical backbone of Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, Ahmed et al. (2003) discussed the synthesis of pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related derivatives through convenient syntheses from diethyl 2-isothiocyanato-4,5,6,7-tetrahythieno[2,3-c]pyridine-3,6-dicarboxylate Ahmed, E. (2003). Heteroatom Chemistry, 14, 201-207. This demonstrates the compound's versatility in creating biologically active molecules and its potential in drug development.
Material Science Applications
Catalysis and Ligand Design : In material science, particularly in catalysis, derivatives of this compound are explored for designing ligands that facilitate various chemical reactions. For instance, Ma et al. (2017) introduced an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine as a powerful ligand for Cu-catalyzed coupling reactions, showcasing the utility of this compound derivatives in synthesizing pharmaceutically important compounds Ma, D., et al. (2017). Chinese Journal of Chemistry, 35, 1661-1664.
Bioactive Compound Synthesis
Antimicrobial and Anticancer Activity : The structural modification of this compound derivatives has been investigated for antimicrobial and anticancer activities. For example, Redda et al. (2007) reported the synthesis and anticancer activity profiles of novel 1,3,4-oxadiazolyl tetrahydropyridines, showing moderate cytotoxicity against MCF-7 breast cancer cell lines Redda, K., & Gangapuram, M. (2007). Cancer Research, 67, 3981-3981. This highlights the compound's potential as a scaffold for developing new anticancer agents.
Advanced Synthesis Techniques
Microwave-Assisted Synthesis : The application of microwave-assisted synthesis techniques to derivatives of this compound has been explored to improve the efficiency of chemical reactions. Uguen et al. (2021) discussed the development of reaction conditions for the synthesis of 4-oxo-2-butenoic acids by microwave-assisted aldol-condensation, demonstrating the compound's utility in generating biologically active species and intermediates for further derivatization Uguen, M., et al. (2021). RSC Advances, 11, 30229 - 30236.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-oxo-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S2/c1-16-10(13)8-5-7(12)6-11(8)18(14,15)9-3-2-4-17-9/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZSMDOJGMGLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CN1S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[benzenesulfonyl(methyl)amino]-N-ethyl-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2591331.png)




![7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride](/img/structure/B2591341.png)


![2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2591345.png)
![3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2591346.png)

![3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)

